S-Isopropyl-isothiourea

Catalog No.
S3351912
CAS No.
6913-17-3
M.F
C4H10N2S
M. Wt
118.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Isopropyl-isothiourea

CAS Number

6913-17-3

Product Name

S-Isopropyl-isothiourea

IUPAC Name

propan-2-yl carbamimidothioate

Molecular Formula

C4H10N2S

Molecular Weight

118.20 g/mol

InChI

InChI=1S/C4H10N2S/c1-3(2)7-4(5)6/h3H,1-2H3,(H3,5,6)

InChI Key

XSSNABKEYXKKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=N)N

S-Isopropyl-isothiourea (CAS 6913-17-3), predominantly procured and utilized as its stable hydrobromide salt, is a highly potent, cell-penetrant non-amino acid inhibitor of nitric oxide synthase (NOS). For procurement and material selection, its primary value lies in its exceptional in vivo stability, rapid central nervous system penetrance, and robust vasopressor capabilities[1]. Operating as a competitive inhibitor at the L-arginine binding site, it exhibits nanomolar affinity across inducible, endothelial, and neuronal NOS isoforms. It serves as a critical pharmacological tool for modeling hemorrhagic shock, neuroinflammation, and cardiovascular hemodynamics, specifically delivering measurable survival outcomes in acute in vivo models where generic L-arginine analogs fail to achieve sufficient tissue distribution [2].

Substituting S-isopropyl-isothiourea with generic L-arginine analogs (such as L-NAME or L-NMMA) or shorter-chain isothioureas (like S-methylisothiourea) alters experimental validity and compromises therapeutic modeling. Standard L-arginine analogs require significantly higher concentrations to achieve equivalent NOS inhibition and lack the rapid cell penetrance required for acute in vivo assays [1]. Furthermore, while S-methylisothiourea (SMT) inhibits NOS in vitro, it fails to effectively cross the blood-brain barrier, rendering it ineffective for central nervous system and neuropharmacological assays[2]. S-isopropyl-isothiourea’s specific isopropyl moiety is structurally required to perfectly occupy the NOS hydrophobic pocket, ensuring both high-affinity binding and the precise lipophilicity necessary for systemic efficacy without causing irreversible enzyme inactivation [3].

Enhanced iNOS Inhibitory Potency vs. Standard L-Arginine Analogs

In endotoxin-activated macrophage assays, S-isopropyl-isothiourea demonstrates significant potency advantages over classical L-arginine analogs. It inhibits iNOS activity with an EC50 value that is 8 to 24 times lower than that of NG-methyl-L-arginine (L-NMMA) and approximately 200 times lower than NG-nitro-L-arginine (L-NAME) [1].

Evidence DimensioniNOS Inhibition Potency (EC50)
Target Compound Data~200-fold lower EC50 than L-NAME
Comparator Or BaselineL-NAME and L-NMMA
Quantified Difference8-24x more potent than L-NMMA; 200x more potent than L-NAME
ConditionsJ774.2 macrophages activated with bacterial endotoxin

Procurement of S-isopropyl-isothiourea allows researchers to achieve complete NOS inhibition at vastly lower concentrations, minimizing off-target toxicity in sensitive cell assays.

Aqueous and Organic Formulation Compatibility for in Vivo Workflows

S-Isopropyl-isothiourea hydrobromide exhibits excellent solubility profiles critical for diverse laboratory workflows. It achieves high solubility in standard organic solvents (up to 200 mg/mL in DMSO and 100 mg/mL in ethanol) while maintaining robust aqueous solubility (30 mg/mL in PBS, pH 7.2) . This dual solubility profile allows for the preparation of organic solvent-free aqueous solutions, which is a significant advantage over highly lipophilic inhibitors that require high concentrations of toxic co-solvents for in vivo administration.

Evidence DimensionSolvent Solubility Profile
Target Compound Data200 mg/mL in DMSO; 30 mg/mL in PBS (pH 7.2)
Comparator Or BaselineHighly lipophilic NOS inhibitors requiring co-solvents
Quantified DifferenceDirect aqueous dissolution up to 30 mg/mL without organic carriers
ConditionsStandard ambient laboratory preparation

High aqueous solubility streamlines formulation workflows and eliminates co-solvent artifacts in sensitive in vivo physiological studies.

Central Nervous System Penetrance vs. S-Methylisothiourea

The isopropyl substitution grants S-isopropyl-isothiourea robust blood-brain barrier (BBB) penetrance compared to shorter-chain analogs. When administered at 50 mg/kg (IP) in mice, S-isopropyl-isothiourea successfully inhibited spinal cord and cerebellar NOS activity ex vivo and suppressed late-phase pain responses [1]. In stark contrast, the same dose of S-methylisothiourea (SMT) failed to inhibit central NOS activity or alter pain behavior, demonstrating that the isopropyl group is essential for central nervous system applications [1].

Evidence DimensionCentral NOS Inhibition (ex vivo) and Pain Suppression
Target Compound DataSignificant inhibition of central NOS and late-phase pain at 50 mg/kg
Comparator Or BaselineS-Methylisothiourea (SMT) at 50 mg/kg
Quantified DifferenceComplete lack of central effect for SMT vs. robust central effect for S-isopropyl-isothiourea
ConditionsEx vivo measurement 45 min post-IP injection in mice

Buyers conducting neuropharmacological or central pain research must select the isopropyl variant, as the methyl variant fails to cross the blood-brain barrier in effective concentrations.

Hemodynamic Rescue in Hemorrhagic Shock vs. Norepinephrine

In a severe rat model of hemorrhagic shock (MAP reduced to 35 mmHg), S-isopropyl-isothiourea demonstrates measurable physiological rescue compared to standard clinical vasopressors. Administration of 300 µg/kg S-isopropyl-isothiourea rapidly increased mean arterial pressure and improved the 120-minute survival rate to 100% [1]. Conversely, infusion of norepinephrine at 100 µg/kg/h failed to alter MAP and actually increased mortality, highlighting the specific advantage of targeted NOS inhibition over generic adrenergic stimulation in this pathology[1].

Evidence DimensionMean Arterial Pressure (MAP) Recovery and Survival
Target Compound DataIncreased MAP and 100% survival over 120 min (at 300 µg/kg)
Comparator Or BaselineNorepinephrine (100 µg/kg/h)
Quantified Difference100% survival for S-isopropyl-isothiourea vs. increased mortality for norepinephrine
ConditionsAnesthetized rat model of hemorrhagic shock (baseline MAP 35 mmHg)

For researchers modeling trauma and shock, this compound provides a reliable, high-survival pharmacological intervention that outperforms standard catecholamines.

In Vivo Modeling of Hemorrhagic and Circulatory Shock

Due to its potent vasopressor effects and ability to rescue mean arterial pressure without compromising vital organ perfusion, S-isopropyl-isothiourea is a highly effective NOS inhibitor for trauma and shock research, outperforming standard catecholamines like norepinephrine in survival outcomes [1].

Neuropharmacological and Pain Pathway Research

Its confirmed ability to rapidly cross the blood-brain barrier makes it an essential tool for studying central NOS activity and late-phase nociceptive responses, a domain where shorter-chain isothioureas such as S-methylisothiourea fail due to poor central penetrance [2].

Structural Biology and Enzyme Pocket Mapping

The precise fit of the isopropyl moiety into the NOS hydrophobic pocket makes this compound an excellent reference standard for competitive binding assays and structural studies of the L-arginine binding site across different NOS isoforms [3].

Aqueous-Compatible In Vivo Formulations

Its high solubility in physiological buffers (30 mg/mL in PBS) allows toxicologists and pharmacologists to formulate the compound without organic co-solvents, ensuring clean baseline data in sensitive physiological assays and streamlining pre-clinical laboratory workflows .

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

118.05646950 g/mol

Monoisotopic Mass

118.05646950 g/mol

Heavy Atom Count

7

Wikipedia

S-Isopropyl-Isothiourea

Dates

Last modified: 07-26-2023

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